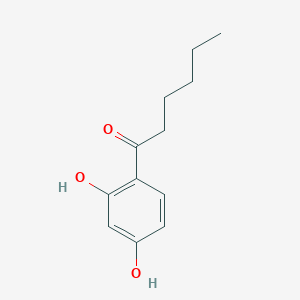
N-(4-aminophenyl)-N-cyclohexylamine
货号 B186388
CAS 编号:
13663-13-3
分子量: 190.28 g/mol
InChI 键: UZARQBVTRHEUOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“N-(4-aminophenyl)-N-cyclohexylamine” is a compound that contains an amine group attached to a phenyl group and a cyclohexyl group. Compounds with similar structures are often used in the synthesis of various pharmaceuticals and in chemical research .
Synthesis Analysis
While specific synthesis methods for “N-(4-aminophenyl)-N-cyclohexylamine” are not available, similar compounds are often synthesized through reactions involving aromatic amines .Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-N-cyclohexylamine” would likely consist of a cyclohexyl group and a phenyl group both attached to a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “N-(4-aminophenyl)-N-cyclohexylamine” would depend on the specific conditions and reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-N-cyclohexylamine” would depend on its molecular structure. For instance, similar compounds have been reported to be solid at room temperature .科学研究应用
-
Acetamide, N-(4-aminophenyl)-
- Scientific Field : Chemistry
- Application Summary : This compound is used in chemical research, particularly in the study of molecular structures and reactions .
- Methods of Application : The compound is typically studied using various spectroscopic methods, including mass spectrometry .
- Results or Outcomes : The data obtained from these studies contribute to the understanding of the compound’s structure and reactivity .
-
Tetra (4-Aminophenyl) Porphyrin
- Scientific Field : Nanotechnology and Electronics
- Application Summary : This compound is used to alter the electronic performances of reduced graphene oxide-based field effect transistors .
- Methods of Application : The compound is mixed with graphene oxide and examined in a field effect transistor .
- Results or Outcomes : The study found that the compound positively impacts the electronic performances of the transistor .
-
Poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs)
- Scientific Field : Pharmaceutics
- Application Summary : This compound is used in the creation of stimuli-responsive drug release systems .
- Methods of Application : The compound is synthesized and used to create composite thin films via layer-by-layer self-assembly .
- Results or Outcomes : The study suggests that these composite thin films could be used for controlled drug release .
-
4-Aminophenol
- Scientific Field : Photography and Pharmaceuticals
- Application Summary : 4-Aminophenol plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution. It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film . In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .
- Methods of Application : The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .
- Results or Outcomes : The chemical properties of 4-aminophenol make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .
-
Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals
- Scientific Field : Biosensing Applications
- Application Summary : These microcrystals are used for biosensing applications .
- Methods of Application : The microcrystals are synthesized in the aqueous phase by a surfactant-assisted self-assembly method .
- Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals .
-
Tris(4-aminophenyl)amine
- Scientific Field : Optics
- Application Summary : This compound is a fluorescent trifunctional highly symmetric probe .
- Methods of Application : The compound is typically used in optical applications due to its high nonlinear optical properties .
- Results or Outcomes : The use of this compound can enhance the performance of optical devices .
-
Synchronized Offset Stacking
- Scientific Field : Material Science
- Application Summary : This concept is used for growing large-domain and highly crystalline 2D covalent organic frameworks . These materials have potential applications in gas storage and separation, catalysis, and organic electronics .
- Methods of Application : The 3D geometry of the building blocks is used to generate a lattice of uniquely defined docking sites for the attachment of consecutive layers .
- Results or Outcomes : The synchronization of the molecular geometry across several hundred nanometers promotes the growth of highly crystalline frameworks with unprecedented domain sizes .
-
Synthesis and Characterization of Novel Aromatic Polyimides
- Scientific Field : Polymer Chemistry
- Application Summary : Novel aromatic polyimides are synthesized from 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene and aromatic tetracarboxylic dianhydrides .
- Methods of Application : The compound is synthesized and characterized using various analytical techniques .
- Results or Outcomes : The study provides insights into the properties and potential applications of these novel aromatic polyimides .
属性
IUPAC Name |
4-N-cyclohexylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARQBVTRHEUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclohexylbenzene-1,4-diamine | |
Synthesis routes and methods I
Procedure details


51.0 g (0.25 mole) N-cyclohexyl-4-nitrosoaniline, 20.0 g (50%) NaOH and 135 g n-hexanol were charged to a 0.5 liter three-necked round bottom flask equipped with stirrer, condenser and thermometer, and heated while stirring to 95° C. until the development of an exotherm was observed. Heating was discontinued, the reaction temperature continued to rise to 115° C. and then dropped, within 10 minutes, to 100° C. With the application of heat, a temperature of 90°-95° C. was maintained for 30 minutes. The reaction mixture contained no unreacted nitroso compound. The yield of the product was 64 wt. %; m.p. 59°-61° C.
Name
N-cyclohexyl-4-nitrosoaniline
Quantity
51 g
Type
reactant
Reaction Step One



[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II
Procedure details


Prepared from 1-fluoro-4-nitrobenzene and cyclohexylamine


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
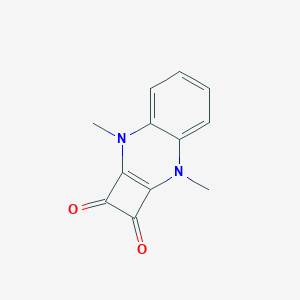
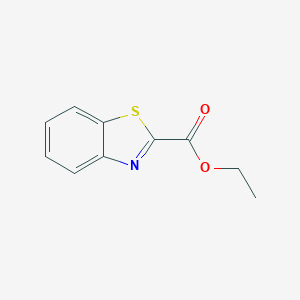
![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)
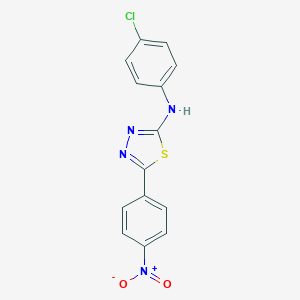
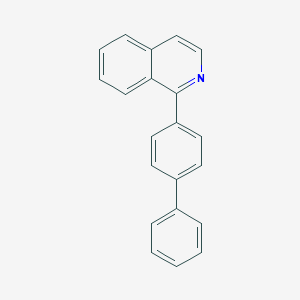
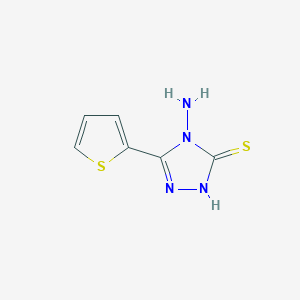
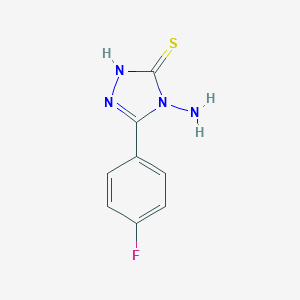
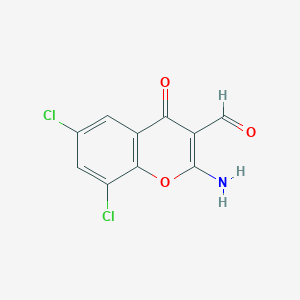
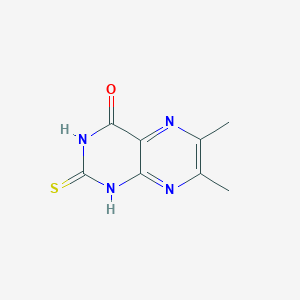
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)


